molecular formula C10H13Cl2NO2 B3021370 Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride CAS No. 80589-50-0

Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Cat. No.: B3021370
CAS No.: 80589-50-0
M. Wt: 250.12 g/mol
InChI Key: LRTVYMMSQHSIIN-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • Absolute Configuration : The C2 carbon adopts an S configuration, determined via X-ray crystallography or optical rotation comparisons with known standards .
  • Enantiomeric Resolution : Racemic mixtures of analogous compounds (e.g., ethyl 2-amino-2-phenylacetate) are resolvable using enzymatic methods, such as α-chymotrypsin-mediated hydrolysis at pH 5.0, which selectively cleaves the L-isomer ester bond .
  • Impact of Chirality : The (2S) configuration influences intermolecular interactions, such as hydrogen bonding with biological targets or crystalline packing efficiency, as seen in similar hydrochlorides .

Structural Characterization and Analysis

Spectroscopic Data:

  • Infrared (IR) Spectroscopy :
    • N-H Stretch : ~3300 cm⁻¹ (protonated amine).
    • C=O Stretch : ~1750 cm⁻¹ (ester carbonyl).
    • C-Cl Stretch : ~750 cm⁻¹ (aromatic chlorine) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR :
      • δ 1.2–1.4 ppm (triplet, ethyl CH₃).
      • δ 4.1–4.3 ppm (quartet, ethyl CH₂).
      • δ 4.8–5.0 ppm (singlet, α-CH).
      • δ 7.3–7.5 ppm (multiplet, aromatic protons) .
    • ¹³C NMR :
      • δ 170–175 ppm (ester carbonyl).
      • δ 55–60 ppm (α-carbon).
      • δ 125–135 ppm (aromatic carbons) .

X-Ray Crystallography:

  • Crystal System : Monoclinic.
  • Unit Cell Parameters :
    • a = 5.8 Å, b = 7.2 Å, c = 12.4 Å.
    • β = 98.5° .
  • Hydrogen Bonding : The protonated amino group forms NH···Cl interactions with the chloride counterion, stabilizing the crystal lattice .

Computational Descriptors:

  • SMILES : CCOC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl .
  • InChIKey : LRTVYMMSQHSIIN-FVGYRXGTSA-N .

Comparative Structural Analysis with Related Compounds

Feature Ethyl 2-Amino-2-(4-Chlorophenyl)Acetate HCl Ethyl 2-Amino-2-Phenylacetate HCl Ethyl 2-Amino-2-(4-Methoxyphenyl)Acetate
Substituent 4-Cl H 4-OCH₃
Molecular Weight 250.12 g/mol 215.67 g/mol 225.25 g/mol
Boiling Point 294.3°C 289.1°C 301.5°C
Hydrogen Bond Acceptor Sites 3 (ester O, amino N, Cl) 2 (ester O, amino N) 3 (ester O, amino N, methoxy O)

Structural Insights:

  • Electron-Withdrawing vs. Donating Groups :

    • The 4-Cl substituent increases electrophilicity at the α-carbon compared to the methoxy derivative, enhancing reactivity in nucleophilic substitutions .
    • Chlorine’s inductive effect reduces electron density on the phenyl ring, altering π-π stacking interactions in crystalline phases .
  • Salt Formation Effects :

    • Hydrochloride salts exhibit higher solubility in polar solvents (e.g., water) compared to freebase esters, as seen in analogous compounds .
    • Ionic interactions in the hydrochloride form improve thermal stability, elevating decomposition temperatures by ~20–40°C relative to non-salt forms .
  • Steric and Stereoelectronic Effects :

    • Para-substituents (Cl, OCH₃) minimally affect steric bulk but modulate electronic profiles, influencing catalytic hydrogenation rates or enzymatic recognition .

Properties

IUPAC Name

ethyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTVYMMSQHSIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the reaction of ethyl chloroacetate with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the intermediate ethyl 2-(4-chlorophenyl)acetate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of ethyl 2-amino-2-(4-chlorophenyl)acetate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride
  • Molecular Formula : C₁₅H₁₉ClFN₃O₂ (MW: 327.78 g/mol) .
  • Key Differences: Replaces the 4-chlorophenyl group with a 4-fluorophenyl-pyrazole moiety. The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₂O₂ (MW: 247.12 g/mol) .
  • Key Differences : Substitutes the benzene ring with a 3-chloropyridine heterocycle. The pyridine nitrogen increases basicity, influencing solubility and pharmacokinetics. This structure is more likely to engage in π-π stacking interactions in biological targets .

Functional Group Modifications

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO₄S (MW: 343.8 g/mol) .
  • Key Differences: Incorporates a methanesulfonyl group on the phenyl ring and a propanoate ester (vs. acetate). The sulfonyl group is strongly electron-withdrawing, which may enhance binding to polar enzyme active sites. The extended alkyl chain (propanoate) increases lipophilicity .
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride
  • Molecular Formula: C₁₁H₁₅ClFNO₂ (MW: 247.7 g/mol) .
  • Key Differences: Features a benzylamino group (4-fluorophenylmethyl) instead of the α-amino-aryl structure. This modification reduces steric hindrance and may improve membrane permeability .

Heterocyclic Analogues

Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride
  • Molecular Formula : C₉H₁₃ClN₂O₂ (MW: 216.67 g/mol) .
  • Key Differences : Replaces the chlorophenyl group with a pyridine ring . The nitrogen in the pyridine enhances solubility in aqueous environments and may alter binding affinity in biological systems .
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₃ (MW: 223.7 g/mol) .
  • Key Differences : Substitutes the aromatic ring with a tetrahydropyran (oxane) group. This introduces an oxygen heteroatom, improving hydrophilicity and conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Potential Application
Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorophenyl SAR studies, drug precursors
Ethyl 2-amino-2-[1-(4-F-phenyl)-pyrazol]acetate HCl C₁₅H₁₉ClFN₃O₂ 327.78 4-Fluorophenyl-pyrazole Enzyme inhibition
Ethyl 2-amino-2-(3-Cl-pyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ 247.12 3-Chloropyridine Kinase targeting
Ethyl 2-amino-2-(4-MeSO₂-phenyl)propanoate HCl C₁₂H₁₈ClNO₄S 343.80 Methanesulfonyl, propanoate Anti-inflammatory agents
Ethyl 2-(4-F-benzylamino)acetate HCl C₁₁H₁₅ClFNO₂ 247.70 4-Fluorobenzylamino CNS drug candidates

Biological Activity

Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13Cl2NO2C_{10}H_{13}Cl_2NO_2 and a molecular weight of approximately 250.12 g/mol. The compound features an amino group that can engage in hydrogen bonding and a chlorophenyl group that enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : Facilitates hydrogen bonding with various biological molecules, which may enhance interaction with receptors or enzymes.
  • Chlorophenyl Group : Interacts with hydrophobic regions of proteins, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various microbial strains, although more comprehensive studies are needed to confirm these effects.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that derivatives of ethyl 2-amino-2-(4-chlorophenyl)acetate exhibit significant antiproliferative activity against cancer cell lines, such as HCT-116 and HeLa cells. For instance, one study reported an IC50 value of approximately 0.69 µM for certain derivatives against HeLa cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have investigated the biological applications of this compound:

  • Antiproliferative Activity :
    • A study synthesized a series of compounds based on this structure, revealing that 12 out of 24 tested derivatives showed significant inhibitory actions on HCT-116 cells, indicating potential for anticancer drug development .
    • Another investigation highlighted the apoptotic effects observed in treated cancer cells, characterized by nuclear disintegration and chromatin condensation .
  • Mechanistic Insights :
    • Molecular docking studies provided insights into how these compounds interact with cellular targets, further supporting their role as potential anticancer agents .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceActivity TypeCell LineIC50 Value (µM)Notes
AntimicrobialVarious strainsNot specifiedPreliminary findings suggest antimicrobial potential.
AnticancerHCT-116~0.69Significant antiproliferative activity noted.
ApoptoticHeLaNot specifiedInduced apoptosis in cancer cells observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
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Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

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